molecular formula C10H12N2O5 B11456831 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide

4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B11456831
M. Wt: 240.21 g/mol
InChI Key: RRKCJSULODYZJG-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a carbohydrazide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 4,7-dimethoxy-1,3-benzodioxole, which is a commercially available compound.

    Hydrazide Formation: The key step involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with hydrazine hydrate under reflux conditions. The reaction is typically carried out in an ethanol solvent, and the mixture is heated to promote the formation of the carbohydrazide derivative.

    Purification: The resulting product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may exhibit anti-cancer properties.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds in the benzodioxole family:

    4,7-Dimethoxy-1,3-benzodioxole: Lacks the carbohydrazide group, making it less versatile in certain chemical reactions.

    4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Contains a propyl group and an aldehyde functional group, offering different reactivity and applications.

    4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Contains a methyl group, which may influence its biological activity and chemical reactivity.

Uniqueness: The presence of the carbohydrazide group in this compound provides unique reactivity and potential biological activity, distinguishing it from other benzodioxole derivatives.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

4,7-dimethoxy-1,3-benzodioxole-5-carbohydrazide

InChI

InChI=1S/C10H12N2O5/c1-14-6-3-5(10(13)12-11)7(15-2)9-8(6)16-4-17-9/h3H,4,11H2,1-2H3,(H,12,13)

InChI Key

RRKCJSULODYZJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NN)OC)OCO2

Origin of Product

United States

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